molecular formula C7H10N6S2 B4677968 5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole

5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole

Cat. No.: B4677968
M. Wt: 242.3 g/mol
InChI Key: QAQDOJALGYDHCE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-[3-(1H-1,2,4-triazol-5-ylsulfanyl)propylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6S2/c1(2-14-6-8-4-10-12-6)3-15-7-9-5-11-13-7/h4-5H,1-3H2,(H,8,10,12)(H,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQDOJALGYDHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)SCCCSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole typically involves the use of 1H-1,2,4-triazole-3-thiol as a starting material. The compound can be synthesized via a two-step reaction: S-alkylation with chloroacetic acid under Williamson reaction conditions, followed by one-pot cyclization–condensation with triethylorthoformate in an acetic anhydride medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antiviral, antibacterial, and antifungal properties.

Mechanism of Action

The mechanism of action of 5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole is unique due to its dual sulfur linkage, which imparts distinct chemical and biological properties compared to other triazole derivatives. This structural feature makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole

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